Ethyl 2-(oxolan-3-ylidene)acetate Ethyl 2-(oxolan-3-ylidene)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733184
InChI: InChI=1S/C8H12O3/c1-2-11-8(9)5-7-3-4-10-6-7/h5H,2-4,6H2,1H3
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Ethyl 2-(oxolan-3-ylidene)acetate

CAS No.:

Cat. No.: VC15733184

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(oxolan-3-ylidene)acetate -

Specification

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name ethyl 2-(oxolan-3-ylidene)acetate
Standard InChI InChI=1S/C8H12O3/c1-2-11-8(9)5-7-3-4-10-6-7/h5H,2-4,6H2,1H3
Standard InChI Key HSQDLACMABTYTM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=C1CCOC1

Introduction

Ethyl 2-(oxolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It features a unique structure that includes an ethyl ester group and a double bond within a four-membered cyclic ether known as oxetane. This compound is of particular interest due to its potential biological activities and applications in various fields of chemistry and biology.

Synthesis Methods

Ethyl 2-(oxolan-3-ylidene)acetate can be synthesized through several methods, often involving the reaction of oxetane derivatives with acetic acid derivatives. These methods may include cycloaddition reactions or other organic synthesis techniques tailored to introduce the oxetane structure into the molecule.

Biological Activities

Research indicates that ethyl 2-(oxolan-3-ylidene)acetate exhibits potential biological activities, including antimicrobial and antiviral properties. Its reactivity allows it to interact with biological molecules, potentially influencing various biochemical pathways. Studies are ongoing to explore its role as a precursor in the synthesis of pharmaceutical agents and its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action for ethyl 2-(oxolan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can form reactive intermediates that affect enzyme activity and influence biochemical pathways. Such studies are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Ethyl 2-(oxolan-3-ylidene)acetate can be compared with several structurally similar compounds, as shown in the table below:

Compound NameSimilarityNotable Features
Methyl 2-(oxolan-3-ylidene)acetate0.92Similar structure with a methyl ester group
Ethyl 2-(oxetan-3-ylidene)acetate0.93Similar structure but contains an oxetane ring instead
Ethyl 2-(tetrahydrofuran-3-ylidene)acetate0.93Shares oxolane characteristics but differs in substitution
Methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate0.92Similar structure with additional carbonyl functionality

Applications and Future Research Directions

Ethyl 2-(oxolan-3-ylidene)acetate has several applications across various fields, including medicinal chemistry and organic synthesis. Its unique structure and potential biological activities make it a valuable compound for further research. Future studies should focus on exploring its therapeutic potential and developing new synthesis methods to improve yield and purity.

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